molecular formula C26H18O3 B3056205 (4-(4-Benzoyl-phenoxy)-phenyl)-phenyl-methanone CAS No. 6966-89-8

(4-(4-Benzoyl-phenoxy)-phenyl)-phenyl-methanone

Cat. No.: B3056205
CAS No.: 6966-89-8
M. Wt: 378.4 g/mol
InChI Key: RFESNAMUUSDBQQ-UHFFFAOYSA-N
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Description

(4-(4-Benzoyl-phenoxy)-phenyl)-phenyl-methanone is a complex organic compound known for its unique structural properties and potential applications in various fields of science and industry. This compound features a benzoyl group attached to a phenoxy group, which is further connected to a phenyl-methanone structure. The presence of multiple aromatic rings contributes to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(4-Benzoyl-phenoxy)-phenyl)-phenyl-methanone typically involves multi-step organic reactions. One common method includes the reaction of 4-hydroxybenzophenone with 4-bromobenzophenone in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

(4-(4-Benzoyl-phenoxy)-phenyl)-phenyl-methanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the ketone group to an alcohol.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

In chemistry, (4-(4-Benzoyl-phenoxy)-phenyl)-phenyl-methanone is used as a precursor for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it valuable in organic synthesis .

Biology

The compound has been studied for its potential biological activities, including antioxidant and antimicrobial properties. These properties make it a candidate for further research in drug development and therapeutic applications .

Medicine

In medicine, derivatives of this compound are explored for their potential use as pharmaceutical agents. Their ability to interact with biological targets opens avenues for the development of new medications .

Industry

Industrially, the compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for applications in coatings, adhesives, and polymers .

Mechanism of Action

The mechanism of action of (4-(4-Benzoyl-phenoxy)-phenyl)-phenyl-methanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of oxidative stress or modulation of signaling cascades .

Comparison with Similar Compounds

Similar Compounds

  • (4-Benzoyl-phenoxy)-acetic acid
  • (4-Benzoyl-phenoxy)-phenyl-methanol
  • (4-Benzoyl-phenoxy)-phenyl-ethanone

Uniqueness

Compared to similar compounds, (4-(4-Benzoyl-phenoxy)-phenyl)-phenyl-methanone stands out due to its specific structural arrangement, which imparts unique reactivity and stability. This uniqueness makes it a valuable compound for specialized applications in research and industry .

Properties

IUPAC Name

[4-(4-benzoylphenoxy)phenyl]-phenylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H18O3/c27-25(19-7-3-1-4-8-19)21-11-15-23(16-12-21)29-24-17-13-22(14-18-24)26(28)20-9-5-2-6-10-20/h1-18H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFESNAMUUSDBQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)OC3=CC=C(C=C3)C(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H18O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90989799
Record name [Oxydi(4,1-phenylene)]bis(phenylmethanone)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90989799
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6966-89-8
Record name NSC68229
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=68229
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name [Oxydi(4,1-phenylene)]bis(phenylmethanone)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90989799
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (4-(4-BENZOYL-PHENOXY)-PHENYL)-PHENYL-METHANONE
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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